molecular formula C13H19ClOSi B14252364 Silane, (4-chlorobenzoyl)triethyl- CAS No. 461051-93-4

Silane, (4-chlorobenzoyl)triethyl-

Cat. No.: B14252364
CAS No.: 461051-93-4
M. Wt: 254.83 g/mol
InChI Key: XHRFWOWTYOSOGE-UHFFFAOYSA-N
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Description

"Silane, (4-chlorobenzoyl)triethyl-" is an organosilicon compound featuring a triethylsilyl group bonded to a 4-chlorobenzoyl moiety. Organosilanes like this are pivotal in organic synthesis, catalysis, and materials science due to their ability to modify surfaces, participate in cross-coupling reactions, and enhance material stability .

Properties

CAS No.

461051-93-4

Molecular Formula

C13H19ClOSi

Molecular Weight

254.83 g/mol

IUPAC Name

(4-chlorophenyl)-triethylsilylmethanone

InChI

InChI=1S/C13H19ClOSi/c1-4-16(5-2,6-3)13(15)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3

InChI Key

XHRFWOWTYOSOGE-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Triethylsilane as a Primary Building Block

The synthesis of (4-chlorobenzoyl)triethylsilane invariably begins with the production of triethylsilane, a foundational reagent in organosilicon chemistry. As detailed in CN113880875A, triethylsilane is synthesized via a two-step process involving sodium hydride (NaH) and trimethyl borate (B(OCH₃)₃) in anhydrous tetrahydrofuran (THF) at low temperatures (−50°C to 10°C). The reaction proceeds through the formation of trimethoxy sodium borohydride (NaBH(OCH₃)₃), which subsequently reduces triethylchlorosilane (Et₃SiCl) to triethylsilane (Et₃SiH). Critical parameters include:

  • Solvent selection : THF or 2-methyltetrahydrofuran, chosen for their ability to dissolve NaH while maintaining reaction homogeneity.
  • Stoichiometric ratios : A 0.9–1.0 molar equivalence of Et₃SiCl to NaH ensures complete conversion without excess reagent.
  • Temperature control : Subambient conditions (−50°C to 10°C) mitigate side reactions such as silane polymerization.

This method achieves yields exceeding 90% with gas chromatography purity ≥99.7%, establishing it as a benchmark for precursor synthesis.

Acylation Strategies for (4-Chlorobenzoyl)triethylsilane

Friedel-Crafts Acylation of Triethylsilane

Introducing the 4-chlorobenzoyl moiety to triethylsilane typically employs Friedel-Crafts acylation, leveraging the electrophilic character of 4-chlorobenzoyl chloride (ClC₆H₄COCl). The reaction proceeds in dichloromethane (DCM) or diethyl ether under inert atmosphere, facilitated by Lewis acids such as aluminum chloride (AlCl₃):

$$
\text{Et}3\text{SiH} + \text{ClC}6\text{H}4\text{COCl} \xrightarrow{\text{AlCl}3} \text{Et}3\text{SiCOC}6\text{H}_4\text{Cl} + \text{HCl} \uparrow
$$

Key considerations include:

  • Catalyst loading : 1.2 equivalents of AlCl₃ relative to acyl chloride to drive the reaction to completion.
  • Byproduct management : HCl gas is scrubbed using alkaline traps to prevent equipment corrosion.
  • Reaction monitoring : FT-IR spectroscopy tracks the disappearance of Si–H stretches (~2100 cm⁻¹) and the emergence of carbonyl peaks (~1680 cm⁻¹).

Pilot-scale trials report yields of 68–75%, with impurities including unreacted triethylsilane and diaryl ketone byproducts.

Transition-Metal-Catalyzed Hydrosilylation

Platinum-Catalyzed Coupling Under Pressure

US4224233A discloses pressurized hydrosilylation as a high-yield route to alkylsilanes. Adapting this methodology, (4-chlorobenzoyl)triethylsilane can be synthesized via platinum-catalyzed addition of triethylsilane to 4-chlorostyrene oxide:

$$
\text{Et}3\text{SiH} + \text{ClC}6\text{H}4\text{CH}2\text{O} \xrightarrow{\text{Pt/C, 20 bar}} \text{Et}3\text{SiCOC}6\text{H}4\text{Cl} + \text{H}2\text{O}
$$

Optimized conditions :

  • Catalyst : 0.5 wt% Pt/C, pre-reduced under hydrogen.
  • Pressure : 20 bar nitrogen enhances reaction kinetics and suppresses dehydrogenation.
  • Temperature : 80–100°C balances reactivity and catalyst stability.

This method achieves 82–84% selectivity for the target compound, with minor formation of disilylated byproducts.

Solvent and Purification Protocols

Distillation and Fractional Crystallization

Post-synthesis purification leverages differences in boiling points and solubility. As per CN113880875A, atmospheric distillation separates (4-chlorobenzoyl)triethylsilane (b.p. 109–110°C) from trimethyl borate (b.p. 45–64°C) and solvent azeotropes. Fractional crystallization in hexane at −20°C further isolates the product, yielding ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-chlorobenzoyl)triethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Silane, (4-chlorobenzoyl)triethyl- include:

Major Products Formed

The major products formed from reactions involving Silane, (4-chlorobenzoyl)triethyl- include:

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Silane, trichloro(4-chlorophenyl)- (CAS 825-94-5)

  • Structure : Trichloro(4-chlorophenyl)silane (C₆H₄Cl₄Si) replaces the triethylsilyl and benzoyl groups with a trichlorosilyl group directly attached to a 4-chlorophenyl ring.
  • Reactivity: The trichlorosilyl group undergoes rapid hydrolysis to form silanol (Si-OH), enabling covalent bonding to hydroxylated surfaces (e.g., metals or polymers). This contrasts with triethylsilyl groups, which are less reactive and require specific conditions for hydrolysis .
  • Applications: Used as a coupling agent in coatings and composites. Its high chlorine content enhances corrosion resistance but limits compatibility with non-polar matrices compared to triethylsilyl derivatives .
Table 1: Structural and Functional Comparison
Property Silane, (4-chlorobenzoyl)triethyl- (Hypothetical) Trichloro(4-chlorophenyl)silane (13-Chlorotridecyloxy)triethylsilane
Substituent 4-Chlorobenzoyl + triethylsilyl 4-Chlorophenyl + trichlorosilyl Long alkyl chain (C13) + triethylsilyl
Hydrolysis Rate Moderate (triethylsilyl) High (trichlorosilyl) Low (alkyloxy group)
Primary Use Organic synthesis, surface modification Corrosion inhibition, composites Suzuki cross-coupling reactions

Silane, trichloro(4-methylphenyl)- (CAS 701-35-9)

  • Structure : Features a trichlorosilyl group attached to a 4-methylphenyl ring (C₇H₇Cl₃Si). The methyl group increases steric hindrance compared to the 4-chlorophenyl analog.
  • Stability : The methyl group enhances hydrophobicity, reducing hydrolysis rates relative to chlorine-substituted silanes. This improves shelf life but may delay bonding in coatings .
  • Applications : Used in hydrophobic coatings and electronic materials where moisture resistance is critical .

(13-Chlorotridecyloxy)triethylsilane

  • Structure : Combines a long alkyl chain (C13) with a terminal chloro group and triethylsilyl ether.
  • Reactivity: The alkyl chain facilitates solubility in non-polar solvents, making it ideal for Suzuki-Miyaura cross-coupling reactions with primary alkyl bromides at room temperature .
  • Contrast with Aromatic Silanes : Unlike aromatic silanes, alkyl-substituted silanes exhibit lower electronic conjugation, reducing their utility in photochemical applications but enhancing stability under thermal stress .

Functional and Mechanistic Differences

Hydrolysis and Bonding

  • Triethylsilyl vs. Trichlorosilyl : Triethylsilyl groups (as in the target compound) hydrolyze slowly, requiring acidic or basic catalysts. This slow reactivity is advantageous in controlled polymer cross-linking. Trichlorosilyl derivatives, however, react spontaneously with moisture, forming robust Si-O-metal bonds but requiring immediate application .
  • Aromatic vs. Alkyl Substituents : Aromatic silanes (e.g., 4-chlorophenyl) enhance UV stability and electronic properties, whereas alkyl chains (e.g., C13 in ) improve flexibility and solubility in organic media .

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